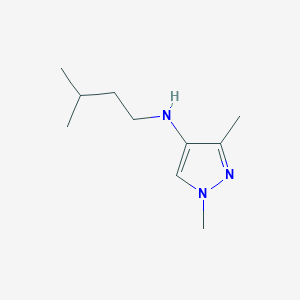![molecular formula C14H15F2N3S B11734413 5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione](/img/structure/B11734413.png)
5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-1-[(2R)-5,7-Difluor-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazol-2-thion ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie, der Pharmazie und der Materialwissenschaften. Diese Verbindung weist eine einzigartige Struktur auf, die eine Aminomethylgruppe, eine Difluor-tetrahydronaphthalenyleinheit und einen Imidazol-2-thionring umfasst, was sie zu einem interessanten Objekt für wissenschaftliche Forschung macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(Aminomethyl)-1-[(2R)-5,7-Difluor-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazol-2-thion umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die katalytische asymmetrische Synthese von α-chiralen primären Aminen, die durch biomimetische Chemocatalyse erreicht werden kann, die von enzymatischen Transaminierungen inspiriert ist . Diese Methode ist aufgrund ihrer atomeffizienten und kostengünstigen Natur attraktiv.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine hybride homogene/heterogene Relay-Katalyse umfassen, die eine homogene katalysierte selektive Oxidation mit einer heterogenen katalysierten reduktiven Aminierung kombiniert . Diese Methode erhöht die Gesamteffizienz und Skalierbarkeit, was sie für die Großproduktion geeignet macht.
Chemische Reaktionsanalyse
Arten von Reaktionen
5-(Aminomethyl)-1-[(2R)-5,7-Difluor-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazol-2-thion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Kupfer oder andere Übergangsmetalle katalysiert werden.
Reduktion: Reduktive Aminierung ist eine gängige Methode, die in ihrer Synthese verwendet wird.
Substitution: Nucleophile Substitutionsreaktionen können an der Aminomethylgruppe auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kupferkatalysatoren, Sauerstoff und andere Oxidationsmittel.
Reduktion: Ammoniak oder andere Stickstoffquellen, Wasserstoffgas und Metallkatalysatoren.
Substitution: Nucleophile wie Halogenide oder Amine.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Imidazolderivate und Difluor-tetrahydronaphthalenverbindungen.
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)-1-[(2R)-5,7-Difluor-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazol-2-thion hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.
Medizin: Wird auf seine potenzielle Verwendung in Arzneimitteln untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien und Polymeren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-(Aminomethyl)-1-[(2R)-5,7-Difluor-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazol-2-thion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Enzyminhibitor oder -modulator wirken und verschiedene biochemische Prozesse beeinflussen. Die genauen molekularen Zielstrukturen und -wege werden noch untersucht, aber es wird vermutet, dass sie mit Proteinen und Enzymen interagieren, die an der zellulären Signalübertragung und dem Stoffwechsel beteiligt sind .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione typically involves multi-step organic reactions. One common approach is the catalytic asymmetric synthesis of α-chiral primary amines, which can be achieved through biomimetic chemocatalysis inspired by enzymatic transaminations . This method is appealing due to its atom-economical and cost-effective nature.
Industrial Production Methods
Industrial production of this compound may involve hybrid homogeneous/heterogeneous relay catalysis, which combines homogeneous-catalyzed selective oxidation with heterogeneous-catalyzed reductive amination . This method enhances overall efficiency and scalability, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by copper or other transition metals.
Reduction: Reductive amination is a common method used in its synthesis.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Copper catalysts, oxygen, and other oxidizing agents.
Reduction: Ammonia or other nitrogen sources, hydrogen gas, and metal catalysts.
Substitution: Nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives and difluorotetrahydronaphthalenyl compounds.
Wissenschaftliche Forschungsanwendungen
5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in cellular signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Aminomethyl-2-furancarbonsäure: Ein Bio-basiertes Nylon-6-Analogmonomer.
2-Aminomethyl-Indoline und -Pyrrolidine: Chirale vicinale Diamine, die als Liganden für katalytische asymmetrische Reaktionen verwendet werden.
Einzigartigkeit
5-(Aminomethyl)-1-[(2R)-5,7-Difluor-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazol-2-thion ist aufgrund seiner Kombination von funktionellen Gruppen und seinem Potenzial für vielfältige Anwendungen in verschiedenen Bereichen einzigartig. Seine Difluor-tetrahydronaphthalenyleinheit und sein Imidazol-2-thionring verleihen ihm besondere chemische Eigenschaften, die ihn von anderen ähnlichen Verbindungen abheben.
Eigenschaften
Molekularformel |
C14H15F2N3S |
|---|---|
Molekulargewicht |
295.35 g/mol |
IUPAC-Name |
4-(aminomethyl)-3-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione |
InChI |
InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m1/s1 |
InChI-Schlüssel |
YZZVIKDAOTXDEB-SNVBAGLBSA-N |
Isomerische SMILES |
C1CC2=C(C[C@@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F |
Kanonische SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734338.png)
![2-(3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734343.png)
amine hydrochloride](/img/structure/B11734354.png)
![2-[(1S)-1-aminoethyl]benzonitrile](/img/structure/B11734368.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734370.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734377.png)

![3-methoxy-1-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734390.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734394.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11734401.png)
![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11734404.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11734409.png)

